molecular formula C19H20ClN3O3 B5402567 (2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid

(2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B5402567
M. Wt: 373.8 g/mol
InChI Key: JKPMRFRSQPABEU-ULQDDVLXSA-N
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Description

(2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chlorophenyl group, and a pyridinylmethylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the attachment of the pyridinylmethylcarbamoyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions may result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

(2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid include other pyrrolidine derivatives with different substituents on the ring or variations in the attached functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-23-16(19(25)26)10-15(17(23)13-3-2-4-14(20)9-13)18(24)22-11-12-5-7-21-8-6-12/h2-9,15-17H,10-11H2,1H3,(H,22,24)(H,25,26)/t15-,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPMRFRSQPABEU-ULQDDVLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@@H]([C@@H]1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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